N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine
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Description
N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine derivatives have been utilized in the synthesis of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, attributed to an intramolecular charge transfer mechanism. Their unique fluorescence properties, including long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts, make them suitable for developing ultra-sensitive fluorescent molecular probes. These probes can be applied in studying various biological events and processes due to their fluorescence-environment dependence (Diwu et al., 1997).
Curing Systems for Polymers
The compound has also been explored in curing systems for benzoxazine monomers, where amines act as nucleophilic hardeners. This application benefits from the rapid curing of the monomers upon heating, which is crucial for improving the chemical structure, material properties, and processability of thermosetting resins (Sun et al., 2015).
Anion Exchange Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized through reactions involving activated fluorophenyl-amine. This synthesis method offers precise control over cation functionality without side reactions, directly incorporating guanidinium into stable phenyl rings. Such polymer electrolytes are crucial for various electrochemical applications (Kim et al., 2011).
Metal-Catalyzed Reactions
Research has also explored the use of sulfonyl and fluorophenyl groups in metal-catalyzed hydrohydrazination and hydroazidation reactions of olefins. These reactions provide efficient pathways for functionalizing olefins, yielding hydrazines and azides that serve as versatile intermediates for further transformations. Such processes are vital in synthetic chemistry for the development of new materials and molecules (Waser et al., 2006).
Properties
IUPAC Name |
N-butyl-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-3-13-21-18-19(22-17(25-18)14-7-5-4-6-8-14)26(23,24)16-11-9-15(20)10-12-16/h4-12,21H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMREVWLOUHCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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